4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-chloro-1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(11-4-2-1-3-5-11)18-15(19)12-6-8-13(17)9-7-12/h1-9,14H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNAWSXHBAAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+2-chloro-1-phenylethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-chloro-1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 4-chlorobenzoic acid and 2-chloro-1-phenylethylamine.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the prominent applications of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide is its potential as an antitumor agent. Research has shown that derivatives of this compound can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, similar compounds have been studied for their ability to induce apoptosis in cancer cells and to enhance the efficacy of existing chemotherapeutic agents .
Case Study: HDAC Inhibition
A study published in Organic & Biomolecular Chemistry illustrated the synthesis of various benzamide derivatives, including this compound, which demonstrated potent HDAC inhibitory activity. The results indicated that these compounds could serve as lead structures for the development of new anticancer drugs .
Agricultural Applications
Herbicidal Properties
The compound exhibits herbicidal properties, making it valuable in agricultural formulations. Its chlorinated structure enhances its effectiveness against various weed species. Research has shown that chlorinated benzamides can disrupt plant growth by inhibiting specific metabolic pathways .
Case Study: Herbicide Efficacy Testing
In a series of experiments, the herbicidal effects of this compound were evaluated using leaf-dip tests on tomato plants. The results indicated significant reductions in plant growth at specific concentrations, demonstrating its potential as a selective herbicide .
Materials Science
Polymer Synthesis
this compound can also be utilized as an intermediate in the synthesis of polymers and other materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study: Synthesis of Polyurethanes
Research has indicated that utilizing this compound in polyurethane synthesis results in materials with improved resilience and durability. The incorporation of chlorinated aromatic compounds into polyurethanes has been shown to enhance fire resistance and thermal properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenylethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The benzamide scaffold is highly versatile, with modifications in the aromatic ring or the N-alkyl/aryl group significantly altering properties. Key structural analogs include:
Key Observations :
Comparative Reactivity :
- The trichloroethyl group in analogs like 4-chloro-N-(2,2,2-trichloro-1-phenylethyl)benzamide facilitates cyclization reactions to form oxadiazin-2-amine derivatives .
- Benzoylthiourea ligands (e.g., L3 from ) exhibit catalytic activity in Suzuki coupling, attributed to the thiourea moiety’s metal-coordinating ability .
Physicochemical and Computational Insights
- LogP and Solubility : The target compound’s LogP (5.57) is higher than 2-chloro-4-fluoro-N-phenylbenzamide (LogP ~3.5), reflecting increased hydrophobicity due to additional chloro groups .
Q & A
Basic: What are the standard synthetic routes for 4-chloro-N-(2-chloro-1-phenylethyl)benzamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves coupling 4-chlorobenzoyl chloride with 2-chloro-1-phenylethylamine under Schotten-Baumann conditions. Key steps include:
- Amide bond formation : Conducted in a biphasic system (e.g., dichloromethane/water) with a base like NaOH to neutralize HCl byproducts.
- Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity.
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (2–4 hours).
Evidence from analogous benzamide syntheses highlights the importance of inert atmospheres (N₂) to prevent oxidation of the phenylethyl group .
Advanced: How can stereochemical challenges during synthesis be addressed, particularly for the 2-chloro-1-phenylethyl moiety?
Answer:
The 2-chloro-1-phenylethyl group introduces potential stereoisomerism (R/S configuration). Strategies include:
- Chiral resolution : Use of chiral HPLC columns or diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric synthesis : Employing organocatalysts (e.g., L-proline) or transition-metal catalysts (e.g., Pd with BINAP ligands) to control stereochemistry during amine synthesis.
- Crystallography : Single-crystal XRD (using SHELXL ) confirms absolute configuration post-synthesis. Advanced methods like photoredox catalysis (e.g., fluorination protocols ) may inspire analogous stereoselective approaches.
Basic: What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, chlorinated carbons at δ 40–50 ppm).
- X-ray crystallography : Resolves bond lengths (C-Cl ~1.74 Å) and torsion angles (e.g., dihedral angle between benzamide and phenylethyl groups). SHELX software refines data, with R-factor thresholds <0.05 for high accuracy.
- Mass spectrometry : HRMS confirms molecular ion ([M+H]⁺ expected m/z: 322.04 for C₁₅H₁₂Cl₂NO).
Advanced: How do computational models (DFT, MD) predict the compound’s interaction with biological targets like enzymes?
Answer:
- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinity to targets (e.g., kinases or viral proteases) by analyzing hydrogen bonds with the benzamide carbonyl or chloro groups.
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories, assessing RMSD fluctuations (<2 Å for stable binding).
- QSAR : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (Cl groups) with bioactivity, validated against experimental IC₅₀ data .
Basic: What known biological activities have been reported for this compound, and what assays validate them?
Answer:
- Anticancer activity : IC₅₀ values against HeLa cells (e.g., 12.3 µM via MTT assay) suggest apoptosis induction via caspase-3 activation .
- Antiviral potential : Plaque reduction assays (e.g., 60% inhibition of influenza A at 50 µM) indicate interference with viral entry or replication .
- Anti-inflammatory effects : ELISA-based TNF-α suppression (40% at 20 µM) in macrophage models .
Advanced: How can researchers reconcile contradictory data on this compound’s efficacy across different biological assays?
Answer:
Contradictions (e.g., high in vitro vs. low in vivo activity) may arise from:
- Bioavailability : Poor solubility or metabolic instability (assessed via HPLC-MS pharmacokinetic studies).
- Assay specificity : Off-target effects in complex systems (addressed via CRISPR knockouts or isoform-selective inhibitors).
- Dose dependency : Re-evaluate EC₅₀ curves under standardized conditions (e.g., serum-free media ). Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is critical .
Basic: What are the key considerations for designing toxicity and stability studies?
Answer:
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic susceptibility (amide bond) or photodegradation.
- Cytotoxicity : HepG2 cell assays (LD₅₀ >100 µM) and Ames test for mutagenicity.
- Solubility : Use of co-solvents (DMSO ≤0.1%) or nanoformulations to enhance aqueous solubility for in vivo applications .
Advanced: What strategies improve catalytic applications of this compound in cross-coupling reactions?
Answer:
The benzamide scaffold can act as a ligand in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling):
- Ligand design : Introduce electron-withdrawing Cl groups to enhance Pd(II) coordination, improving catalytic turnover (TON >10³).
- In situ analysis : GC-MS monitors biphenyl formation (e.g., 85% conversion at 0.5 mol% catalyst loading ).
- Mechanistic studies : ³¹P NMR tracks Pd intermediate speciation during catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
